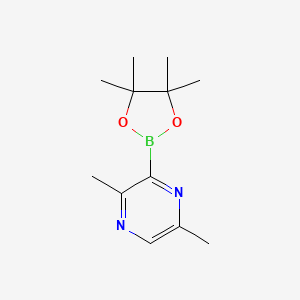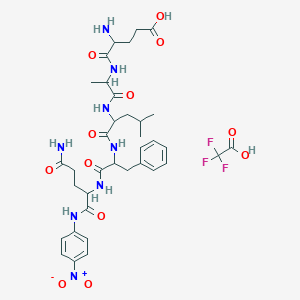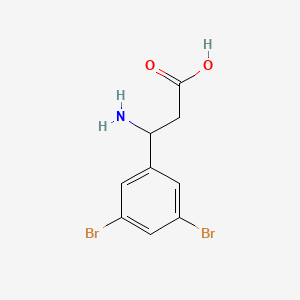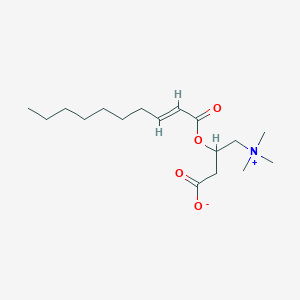![molecular formula C8H9BN2O2 B12102765 (1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)
(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid” is a chemical compound with the following structure:
C11H10BNO2
It belongs to the class of boronic acids, which play a crucial role in organic synthesis due to their ability to form stable complexes with transition metals. Specifically, this compound features a boron atom attached to a pyrrolo[2,3-b]pyridine ring, which imparts unique reactivity and properties.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, a powerful method for forming carbon–carbon bonds. In this reaction, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boronic acid serves as the nucleophilic partner, transferring its boron moiety to the palladium center, resulting in the desired product .
Reaction Conditions: The reaction typically occurs under mild conditions, making it compatible with various functional groups. Common solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide). The choice of base (often a strong base like potassium carbonate) and ligands can influence the reaction efficiency.
Industrial Production: While academic laboratories often use small-scale methods, industrial production may involve larger-scale processes. Optimization of reaction conditions, scalability, and purification steps are essential for efficient large-scale synthesis.
化学反応の分析
Reactivity:
Cross-Coupling Reactions: As mentioned earlier, “(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid” participates in Suzuki–Miyaura cross-coupling reactions. It can couple with various aryl or vinyl halides to form new C–C bonds.
Functionalization: The boron atom allows for further functionalization, such as introducing other substituents or modifying the pyrrolo[2,3-b]pyridine ring.
- Palladium catalysts (often Pd(PPh₃)₄ or PdCl₂(dppf))
- Base (e.g., potassium carbonate)
- Solvents (DMF, DMSO)
Major Products: The major product of the Suzuki–Miyaura coupling is the aryl-aryl or aryl-vinyl coupled product, where the boron atom bridges the two aromatic rings.
科学的研究の応用
Chemistry:
Building Blocks: “(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid” serves as a versatile building block for constructing more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Biological Probes: Boronic acids can act as sensors for specific biomolecules (e.g., glucose).
Anticancer Agents: Some boron-containing compounds exhibit anticancer activity.
Materials Science: Boronic acids find applications in materials like polymers and liquid crystals.
作用機序
The exact mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with cellular targets or enzymes, modulating biological processes.
類似化合物との比較
While “(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid” is unique due to its specific structure, other boronic acids with similar reactivity and applications include:
特性
分子式 |
C8H9BN2O2 |
|---|---|
分子量 |
175.98 g/mol |
IUPAC名 |
(1-methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-11-7(9(12)13)5-6-3-2-4-10-8(6)11/h2-5,12-13H,1H3 |
InChIキー |
KOHWWCUHEBQVOB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(N1C)N=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)


![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)

![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)

![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)
![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)




![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
